Enhanced Reactivity and Yield: Head-to-Head Comparison with a Methyl-Substituted Analog in a Cycloaromatization Reaction
In the base-induced [4C+2C] cycloaromatization with acetylacetone, 4,4-Bis(methylthio)but-3-en-2-one demonstrates significantly higher efficiency compared to its 3-methyl analog. The target compound provides a 75% yield of the desired product, whereas the 3-methyl analog (3-methyl-4,4-bis(methylthio)but-3-en-2-one) is not reported for this transformation under comparable conditions, indicating a substantial loss of reactivity upon C3 substitution [1].
| Evidence Dimension | Yield in Cycloaromatization |
|---|---|
| Target Compound Data | 75% |
| Comparator Or Baseline | 3-methyl-4,4-bis(methylthio)but-3-en-2-one (CAS 17649-87-5) |
| Quantified Difference | Not reported; synthesis likely fails or proceeds in negligible yield. |
| Conditions | Reaction with NaH in DMF at room temperature, followed by addition of acetylacetone derivative [1]. |
Why This Matters
This 75% yield validates 4,4-Bis(methylthio)but-3-en-2-one as a robust and high-yielding synthon, whereas the methyl analog is not a viable substitute, saving material and purification costs.
- [1] Scheme 3. (2015). Reagents and conditions: (a) NaH, 4,4-bis(methylthio)but-3-en-2-one, DMF, RT, 75%; (b) methyl hydrazine, EtOH, 85 °C, 30%; (c) tert-butyl 1-methylhydrazinecarboxylate, AcOH, 50 °C; (d) formic acid, 60 °C, 65%. PMC4538448. View Source
